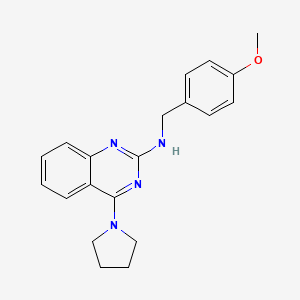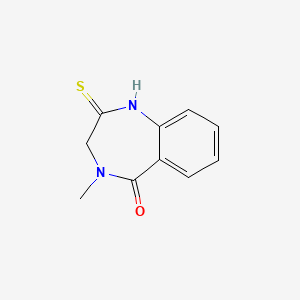![molecular formula C11H7N7S2 B4473961 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE](/img/structure/B4473961.png)
6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Overview
Description
6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains multiple nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole and thiadiazole rings through cyclization reactions.
Substitution Reactions: Introduction of the pyridyl and methyl groups via substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms.
Reduction: Reduction reactions could potentially modify the nitrogen-containing rings.
Substitution: Various substitution reactions could occur, especially at the pyridyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.
Ligand Design: Utilized in the design of ligands for coordination chemistry.
Biology
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Enzyme Inhibition: Studied as inhibitors of specific enzymes.
Medicine
Drug Development: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Agrochemicals: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. For example, as an antimicrobial agent, it might disrupt bacterial cell walls or inhibit essential enzymes. In medicinal applications, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Thiadiazole Derivatives: Compounds containing thiadiazole rings.
Uniqueness
The unique combination of triazole, thiadiazole, and pyridyl rings in 6-(4-METHYL-1,2,3-THIADIAZOL-5-YL)-3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-(4-methylthiadiazol-5-yl)-3-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7S2/c1-6-8(20-17-13-6)10-16-18-9(14-15-11(18)19-10)7-3-2-4-12-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQHURZWFBUQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C2=NN3C(=NN=C3S2)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-Methylphenyl)-2-[5-(propan-2-YL)-1,2-oxazol-3-YL]pyrrolidine-1-carboxamide](/img/structure/B4473896.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-(4-ethoxybenzyl)cyclopropanamine](/img/structure/B4473897.png)
![6-methyl-2,3-dihydro-10H-cyclopenta[c]pyrano[3,2-g]chromene-4,10(1H)-dione](/img/structure/B4473899.png)
![2,6-diethyl-N-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4473905.png)
![7-methyl-6-[2-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4473911.png)
![N-benzyl-1-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4473929.png)
![3-(4-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4473937.png)
![9-(4-methoxyphenyl)-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B4473941.png)
![3-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]phenol](/img/structure/B4473952.png)
![1-METHANESULFONYL-N-{4-[(PHENYLSULFANYL)METHYL]PHENYL}PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4473960.png)

![N-(2-chlorophenyl)-4-{6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}piperazine-1-carboxamide](/img/structure/B4473968.png)
![7-ethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4473985.png)
